molecular formula C15H22N2O4S3 B2558565 4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide CAS No. 2415453-87-9

4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide

Cat. No.: B2558565
CAS No.: 2415453-87-9
M. Wt: 390.53
InChI Key: MRLFKZQEWQEDQR-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a dimethylsulfamoyl group, and a dithiepan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The dimethylsulfamoyl group is introduced through a sulfonation reaction, while the dithiepan ring is formed via a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and improved purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylsulfamoyl)benzamide: Lacks the dithiepan ring, making it less complex.

    N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide: Does not have the dimethylsulfamoyl group.

Uniqueness

4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is unique due to its combination of a benzamide core, a dimethylsulfamoyl group, and a dithiepan ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S3/c1-17(2)24(20,21)13-5-3-12(4-6-13)14(18)16-9-15(19)10-22-7-8-23-11-15/h3-6,19H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLFKZQEWQEDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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